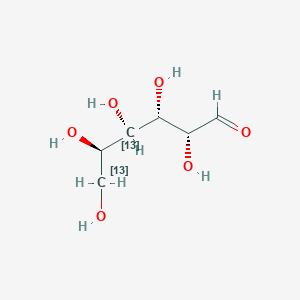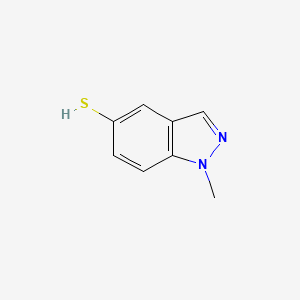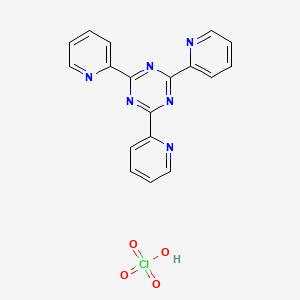
2-Isopropyl-4-methylnicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropyl-4-methylnicotinonitrile is an organic compound with the molecular formula C₁₀H₁₂N₂ It is a derivative of nicotinonitrile, characterized by the presence of an isopropyl group and a methyl group attached to the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-4-methylnicotinonitrile can be achieved through several methods. One common approach involves the reaction of isopropylidenemalononitrile with mesitylene in the presence of a solvent such as dichloromethane. Another method includes the use of 2,6-dichloro-4-methylnicotinonitrile as a starting material, followed by reductive dechlorination using zinc and ammonia .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis techniques. The key steps include the preparation of intermediate compounds, followed by purification and isolation of the final product. Optimization of reaction parameters and purification methods is crucial to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-Isopropyl-4-methylnicotinonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
2-Isopropyl-4-methylnicotinonitrile has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Wirkmechanismus
The mechanism of action of 2-Isopropyl-4-methylnicotinonitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Isopropyl-2-methylnicotinonitrile
- 2-Isopropyl-4-methylpyridin-3-amine
- 6-Alkoxy-2-alkylsulfanyl-4-methylnicotinonitriles
Uniqueness
2-Isopropyl-4-methylnicotinonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific synthetic applications and research purposes .
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
4-methyl-2-propan-2-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H12N2/c1-7(2)10-9(6-11)8(3)4-5-12-10/h4-5,7H,1-3H3 |
InChI-Schlüssel |
YZIJTPYBQCMHSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1)C(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



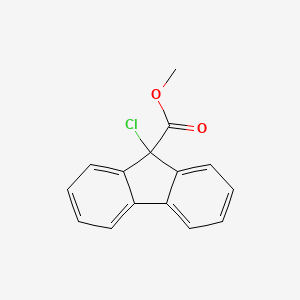
![6-amino-4-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13943107.png)
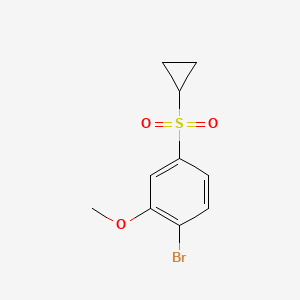


![[2-(But-3-YN-1-YL)phenyl]methanol](/img/structure/B13943123.png)


